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Compound of Interest

Compound Name: Celestolide

Cat. No.: B023127 Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the genotoxic potential of the polycyclic musk,

Celestolide, and its metabolites. The assessment of genotoxicity is a critical component in the

safety evaluation of any chemical compound, providing insights into its potential to induce

genetic mutations or chromosomal damage, which can be precursors to carcinogenesis. While

data on the parent compound, Celestolide, is available, a significant knowledge gap exists

regarding the genotoxic profile of its metabolic derivatives. This guide synthesizes the current

state of knowledge, presents available experimental data and protocols, and outlines future

research directions necessary for a comprehensive risk assessment.

Executive Summary
Current evidence from in vitro studies indicates that Celestolide is non-genotoxic. A key study

utilizing the micronucleus test in human lymphocytes and the metabolically competent Hep G2

cell line found no evidence of genotoxic activity. However, the genotoxicity of Celestolide's

metabolites remains uninvestigated. Understanding the metabolic fate of Celestolide and the

biological activity of its metabolites is crucial for a complete safety profile. This guide will delve

into the available data for the parent compound and discuss the potential metabolic pathways

and the corresponding need for genotoxicity testing of the resulting metabolites.
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The genotoxic potential of Celestolide has been evaluated using the in vitro micronucleus test,

a well-established method for assessing chromosomal damage.

Quantitative Data
The following table summarizes the key findings from a study investigating the genotoxicity of

Celestolide.

Test
System

Cell Line
Metabolic
Activation

Concentrati
on Range
Tested

Result Reference

Micronucleus

Test

Human

Lymphocytes

With and

without S9

Up to

cytotoxic

doses

Non-

genotoxic
[1]

Micronucleus

Test
Hep G2

N/A

(metabolically

competent)

Up to

cytotoxic

doses

Non-

genotoxic
[1]

Table 1: Summary of In Vitro Genotoxicity Data for Celestolide

Experimental Protocol: In Vitro Micronucleus Assay
The in vitro micronucleus assay is designed to detect the clastogenic (chromosome breaking)

and aneugenic (chromosome lagging) potential of a test substance. The protocol outlined

below is a standard procedure for this assay.

1. Cell Culture and Treatment:

Human peripheral blood lymphocytes are cultured and stimulated to divide.

Various concentrations of Celestolide are added to the cell cultures.

For experiments requiring metabolic activation, a rat liver S9 fraction is included.

Control groups include a negative control (vehicle) and a positive control (a known genotoxic

agent).
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2. Cytokinesis Block:

Cytochalasin B is added to the cultures to block cytokinesis, the final stage of cell division.

This results in the accumulation of binucleated cells that have completed mitosis but not cell

division.

3. Harvesting and Slide Preparation:

Cells are harvested and treated with a hypotonic solution to swell the cytoplasm.

Cells are then fixed and dropped onto microscope slides.

4. Staining and Analysis:

The slides are stained with a DNA-specific stain (e.g., Giemsa).

At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

A micronucleus is a small, separate nucleus that forms around chromosome fragments or

whole chromosomes that were not incorporated into the main nucleus during cell division.

5. Data Interpretation:

A statistically significant, dose-dependent increase in the frequency of micronucleated cells

compared to the negative control is considered a positive result.

In Vitro Micronucleus Assay Workflow

Start: Cell Culture
(e.g., Human Lymphocytes)

Treatment with Celestolide
(± S9 Metabolic Activation)

Addition of Cytochalasin B
(Cytokinesis Block) Cell Harvesting and Fixation Slide Preparation and Staining Microscopic Analysis

(Scoring of Micronuclei in Binucleated Cells) End: Data Interpretation

Click to download full resolution via product page

Caption: Workflow of the in vitro micronucleus assay.
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Celestolide Metabolism and Potential Genotoxicity
of Metabolites
A comprehensive assessment of a compound's genotoxicity must include its metabolites, as

metabolic processes can convert a non-genotoxic parent compound into reactive, genotoxic

derivatives.

Predicted Metabolic Pathways
While specific metabolic pathways for Celestolide have not been elucidated, the

biotransformation of other polycyclic musks, such as Galaxolide (HHCB) and Tonalide (AHTN),

primarily involves oxidation reactions catalyzed by cytochrome P450 enzymes. These reactions

typically introduce polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH)

groups, to facilitate excretion. It is therefore hypothesized that Celestolide undergoes similar

metabolic transformations.

Hypothetical Metabolic Activation of Celestolide

Celestolide
(Parent Compound)

Phase I Metabolism
(e.g., Hydroxylation, Oxidation)

Catalyzed by Cytochrome P450s

Polar Metabolites
(e.g., Hydroxylated Celestolide,

Carboxylated Celestolide)

Genotoxicity Testing Required
(Ames, Micronucleus, Comet Assays)

Click to download full resolution via product page

Caption: Conceptual metabolic pathway for Celestolide.

Genotoxicity of Metabolites: A Data Gap
Currently, there is no published experimental data on the genotoxicity of any of Celestolide's

predicted metabolites. This represents a significant gap in the safety assessment of this

compound. In the absence of experimental data, in silico (computational) models such as

Derek Nexus™ and Sarah Nexus™ are often employed to predict the potential genotoxicity of

metabolites based on their chemical structures. However, no such public predictions for

Celestolide metabolites were identified.
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Future Research and Recommended Genotoxicity
Assays
To address the existing data gap, the following steps are recommended:

Metabolite Identification: Conduct in vitro and in vivo metabolism studies to identify the major

metabolites of Celestolide.

Synthesis of Metabolites: Synthesize the identified metabolites in sufficient quantities for

toxicological testing.

Genotoxicity Testing: Evaluate the genotoxic potential of the synthesized metabolites using a

standard battery of tests, including the Ames test, in vitro micronucleus assay, and the comet

assay.

Experimental Protocol: Ames Test (Bacterial Reverse
Mutation Assay)
The Ames test is a widely used method for detecting gene mutations induced by a chemical.

1. Bacterial Strains:

Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they

cannot synthesize histidine and require it for growth). These strains carry different mutations

in the genes of the histidine operon.

2. Treatment:

The tester strains are exposed to various concentrations of the test substance (e.g., a

Celestolide metabolite) in the presence and absence of a metabolic activation system (S9

mix).

3. Plating:

The treated bacteria are plated on a minimal agar medium that lacks histidine.

4. Incubation and Scoring:
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The plates are incubated for 48-72 hours.

Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to

synthesize histidine will grow and form colonies.

The number of revertant colonies is counted.

5. Data Interpretation:

A significant, dose-related increase in the number of revertant colonies compared to the

negative control indicates a mutagenic potential.

Ames Test Workflow

Start: Histidine-dependent
Salmonella typhimurium strains

Exposure to Test Compound
(± S9 Metabolic Activation)

Plating on Histidine-deficient
Minimal Agar Medium Incubation (48-72 hours) Counting of Revertant Colonies End: Assessment of Mutagenicity

Click to download full resolution via product page

Caption: Workflow of the Ames test.

Experimental Protocol: Comet Assay (Single Cell Gel
Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

1. Cell Preparation and Treatment:

Eukaryotic cells are treated with the test substance.

2. Embedding in Agarose:

The cells are suspended in low-melting-point agarose and layered onto a microscope slide.

3. Lysis:
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The slides are immersed in a lysis solution to remove cell membranes and histones, leaving

behind the DNA as a "nucleoid".

4. Electrophoresis:

The slides are placed in an electrophoresis chamber under alkaline conditions. This causes

the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode,

forming a "comet tail".

5. Staining and Visualization:

The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

6. Data Analysis:

The extent of DNA damage is quantified by measuring the length of the comet tail and the

intensity of the DNA in the tail relative to the head. Increased tail length and intensity indicate

a higher level of DNA damage.

Comet Assay Workflow

Start: Cell Treatment Embedding Cells in Agarose Cell Lysis Alkaline Electrophoresis DNA Staining Fluorescence Microscopy Quantification of DNA Damage
(Comet Tail Analysis) End: Assessment of DNA Strand Breaks

Click to download full resolution via product page

Caption: Workflow of the Comet assay.

Conclusion
Based on the available scientific literature, Celestolide is not considered to be genotoxic.

However, the absence of data on its metabolites is a critical deficiency in its overall safety

assessment. It is imperative that future research focuses on characterizing the metabolic profile

of Celestolide and evaluating the genotoxic potential of its major metabolites. A

comprehensive understanding of the genotoxicity of both the parent compound and its

metabolites is essential for ensuring human and environmental safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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